

Spectroscopic Profile of 4-Bromo-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-nitroaniline**, a key intermediate in various synthetic applications, including the development of pharmaceutical compounds and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **4-Bromo-2-nitroaniline** is $C_6H_5BrN_2O_2$ with a molecular weight of 217.02 g/mol. [1] The compound typically appears as a yellow to light brown crystalline solid. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Bromo-2-nitroaniline**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.42	(br s)	2H	NH ₂
Aromatic Protons	(m)	3H	Ar-H

Note: Specific chemical shifts and coupling constants for the aromatic protons were not detailed in the available search results. A multiplet is expected in the aromatic region (typically 6.5-8.0 ppm for aromatic compounds) due to the substitution pattern.[\[3\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the aromatic ring. Aromatic carbons typically resonate in the 120-170 ppm range.[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
(Not explicitly available)	C-NH ₂
(Not explicitly available)	C-NO ₂
(Not explicitly available)	C-Br
(Not explicitly available)	C-H
(Not explicitly available)	C-H
(Not explicitly available)	C-H

Note: While a ¹³C NMR spectrum is available, specific chemical shift values were not found in the provided search results.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-nitroaniline** reveals the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3472	(Not specified)	N-H stretching (NH ₂)
3093	(Not specified)	Aromatic C-H stretching

Note: This data is based on a characterization study of **4-Bromo-2-nitroaniline** crystals.[7]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **4-Bromo-2-nitroaniline**.

m/z	Relative Intensity	Assignment
216	Base Peak	[M] ⁺ (Molecular ion with ⁷⁹ Br)
218	High	[M+2] ⁺ (Molecular ion with ⁸¹ Br)
170	High	[M-NO ₂] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.[6][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-20 mg of **4-Bromo-2-nitroaniline** for ¹H NMR (20-50 mg for ¹³C NMR).[9]
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[9]

- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[9\]](#)
- Cap the NMR tube securely.[\[9\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
- The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard instrument parameters. For aromatic compounds, the spectral window for ^1H NMR is typically set to encompass the 0-12 ppm range, and for ^{13}C NMR, the 0-200 ppm range.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind a small amount (1-2 mg) of **4-Bromo-2-nitroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[10\]](#)[\[11\]](#)
- Transfer a portion of the mixture into a pellet press.
- Apply high pressure to form a thin, transparent or translucent KBr pellet.[\[11\]](#)

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact Ionization - EI)

Sample Introduction and Ionization:

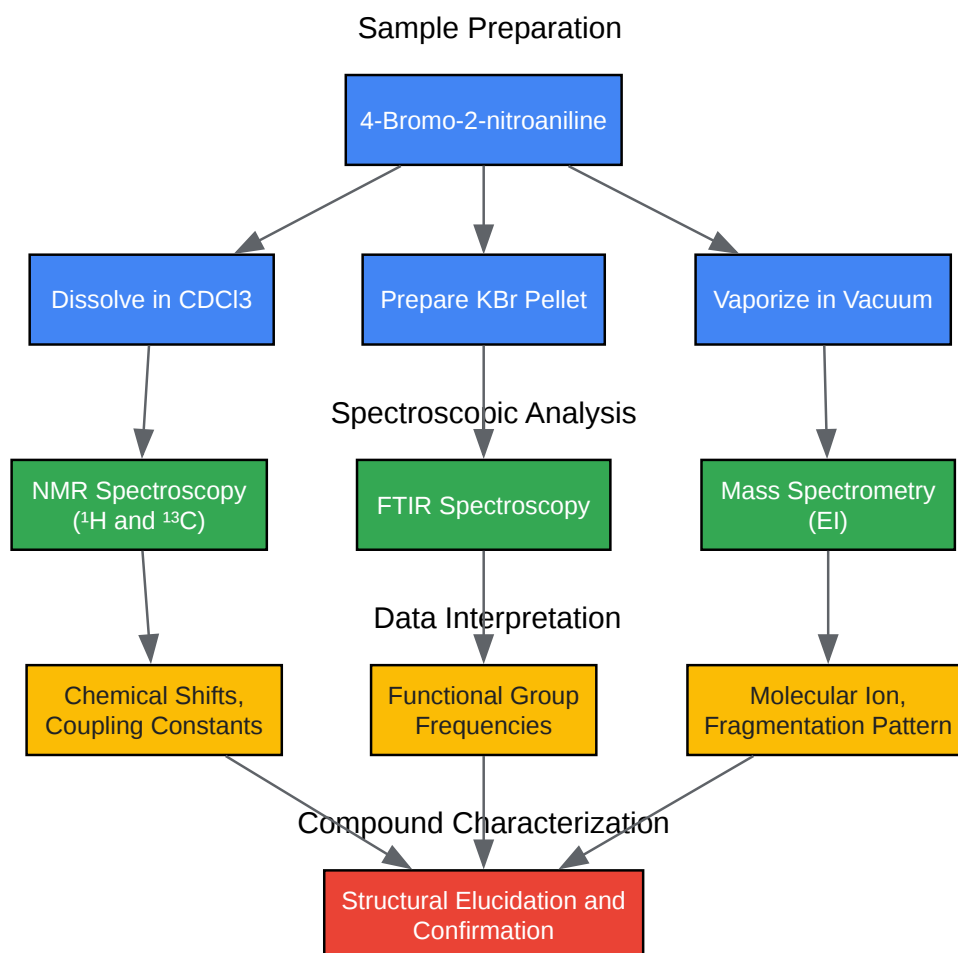
- A small amount of the **4-Bromo-2-nitroaniline** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in a vacuum.[\[12\]](#)
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[\[12\]](#)

Mass Analysis and Detection:

- The newly formed ions are accelerated by an electric field.[\[12\]](#)
- The ions then travel through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[\[12\]](#)
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[12\]](#)

Visualizations

Workflow for Spectroscopic Analysis of 4-Bromo-2-nitroaniline



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Caption: Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-nitroaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116644#spectral-data-for-4-bromo-2-nitroaniline-nmr-ir-mass]

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